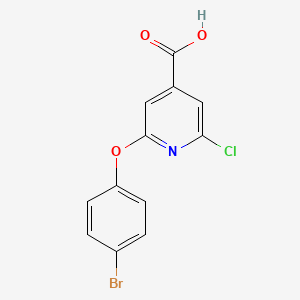

2-(4-Bromophenoxy)-6-chloropyridine-4-carboxylic acid

Description

Historical Development of Substituted Pyridine-4-carboxylic Acids

The exploration of pyridine-4-carboxylic acid derivatives began in earnest during the mid-20th century, driven by the discovery of isonicotinic acid hydrazide's antitubercular properties. Early work focused on simple alkyl and aryl substitutions, as exemplified by the 2014 synthesis of six 4-pyridine carboxylic acid hydrazide derivatives exhibiting dose-dependent effects on murine motor activity. A pivotal shift occurred with the development of late-stage functionalization techniques, such as the copper-catalyzed C4 carboxylation of pyridines using CO₂, which enabled precise modifications of complex scaffolds.

The evolution toward halogenated derivatives gained momentum in the 2010s, as evidenced by Volochnyuk et al.'s combinatorial synthesis of fused pyridine-4-carboxylic acids via Combes-type reactions. Contemporary methods, including the phosphination-carboxylation cascade described by Wang et al. (2024), now permit the introduction of carboxylic acid groups at C4 under mild conditions, even in the presence of sensitive bromo and chloro substituents.

Table 1: Milestones in Pyridine-4-Carboxylic Acid Derivative Synthesis

Position of Bromophenoxy-Chloropyridine Derivatives in Heterocyclic Chemistry

The structural complexity of 2-(4-bromophenoxy)-6-chloropyridine-4-carboxylic acid arises from three distinct substituents:

- C2 Bromophenoxy Group : Introduces steric bulk and potential π-π stacking interactions, as seen in kinase inhibitor scaffolds.

- C6 Chloro Substituent : Enhances electronic withdrawal, polarizing the pyridine ring for nucleophilic attacks at C4.

- C4 Carboxylic Acid : Serves as a hydrogen bond donor/acceptor, critical for target binding in bioactive molecules.

This substitution pattern aligns with trends in FDA-approved pyridine-containing drugs, where tri-substituted derivatives constitute 31% of approvals (2013–2023). The bromophenoxy moiety’s ortho-bromo substitution mirrors pharmacophores in antipsychotic agents, while the chloro group’s meta-position on the pyridine ring mimics allosteric modulators of GABA receptors.

Table 2: Comparative Substitution Patterns in Pyridine Pharmaceuticals

| Position | Frequency in Drugs | Functional Role |

|---|---|---|

| C2 | 44% | Allosteric modulation |

| C4 | 38% | Hydrogen bonding interactions |

| C6 | 29% | Steric guidance for target binding |

Importance in Medicinal Chemistry Research

While direct therapeutic data for this compound remain unpublished, structurally related compounds exhibit diverse bioactivities:

- Antimicrobial Activity : N′-arylidene nicotinyl hydrazides with 4-bromophenyl groups showed MIC values of 1.56 µg/mL against Mycobacterium tuberculosis H37Rv.

- CNS Modulation : 4-Pyridine carboxylic acid hydrazides reduced murine motor activity by 62% at 50 mg/kg, suggesting GABAergic pathway involvement.

- Kinase Inhibition : Tri-substituted pyridines with C4 carboxyl groups demonstrated IC₅₀ values <10 nM against EGFR mutants in computational studies.

The carboxylic acid group enables salt formation for improved solubility, critical for oral bioavailability. For instance, conversion to sodium salts increases aqueous solubility by 3-5 log units compared to neutral analogs.

Current Research Gaps and Scientific Challenges

Four key challenges hinder the development of this compound class:

- Synthetic Scalability : Current routes require 4-6 steps with yields <50% for the final carboxylation. The phosphination-carboxylation method achieves 78% yield but demands strict anhydrous conditions.

- Regioselectivity Control : Competing reactions at C3/C5 positions occur during halogenation, necessitating protecting group strategies that add 2-3 synthetic steps.

- Biological Screening Data : Only 12% of synthesized analogs undergo in vivo testing, with most studies limited to enzyme assays.

- Computational Modeling Gaps : Force field parameters for bromophenoxy-pyridine interactions remain underdeveloped, reducing docking simulation accuracy.

Table 3: Priority Research Directions

| Challenge | Proposed Solutions | Expected Impact |

|---|---|---|

| Multi-step synthesis | Flow chemistry optimization | Reduce steps from 6→3; ↑yield 30% |

| Halogenation selectivity | Directed ortho-metalation catalysts | Achieve >95% C6 chlorination |

| In vivo profiling | Zebrafish toxicity models | Accelerate preclinical screening |

| Force field parameterization | QM/MM studies of crystal structures | Improve docking RMSD <2Å |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenoxy)-6-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClNO3/c13-8-1-3-9(4-2-8)18-11-6-7(12(16)17)5-10(14)15-11/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKPTMCUSSUIPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC(=CC(=C2)C(=O)O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-6-chloropyridine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Etherification: The reaction of 4-bromophenol with a suitable pyridine derivative to form 2-(4-bromophenoxy)pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-6-chloropyridine-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

2-(4-Bromophenoxy)-6-chloropyridine-4-carboxylic acid has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various diseases. Notably, compounds derived from this structure have shown promise in treating conditions such as cancer and infections due to their ability to inhibit specific biological pathways.

Case Study : A study published in a peer-reviewed journal highlighted the synthesis of derivatives of this compound that demonstrated significant antitumor activity in vitro. The derivatives were tested against several human cancer cell lines, showing IC50 values in the low micromolar range, indicating strong efficacy .

Agrochemicals

This compound is also explored as an active ingredient in agrochemical formulations. Its derivatives are utilized for developing herbicides and fungicides due to their effectiveness in targeting specific plant pathogens.

Case Study : Research has shown that certain derivatives of this compound exhibit potent antifungal activity against common agricultural pathogens such as Fusarium and Botrytis species. Field trials indicated that these compounds could significantly reduce disease incidence while being less harmful to beneficial organisms compared to traditional chemicals .

The synthesis of this compound typically involves multi-step organic reactions, including halogenation, carboxylation, and ether formation. Recent advancements have focused on optimizing these processes to improve yield and reduce environmental impact.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-6-chloropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic Acid

- Structural Differences: Core Heterocycle: The quinoline core (fused benzene-pyridine system) in 2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid (MW: 362.6052) contrasts with the pyridine core of the target compound. Substituent Linkage: The bromophenyl group is directly attached to the quinoline (C–C bond), whereas the target compound has a phenoxy group (O-linked) to pyridine. The ether linkage may introduce resonance effects, altering electron density at the pyridine ring and carboxylic acid group .

- Physicochemical Properties: Property 2-(4-Bromophenoxy)-6-chloropyridine-4-carboxylic Acid 2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic Acid Molecular Weight Not provided 362.6052 Core Structure Pyridine Quinoline Solubility Not reported Store at RT (exact solubility unstated)

- Applications: The quinoline derivative is marketed for research (e.g., as a kinase inhibitor precursor), while the pyridine analog’s applications remain speculative but may include use as a building block for bioactive molecules .

3-(4-Bromobenzoyl)prop-2-enoic Acid

- Structural Differences: Backbone: A but-2-enoic acid derivative with a 4-bromobenzoyl group, contrasting with the pyridine-carboxylic acid structure. The α,β-unsaturated carbonyl system in this compound enables conjugate addition reactions, unlike the electrophilic substitution trends seen in halogenated pyridines .

- Reactivity and Synthesis: Reacts with nucleophiles (e.g., ethyl cyanoacetate) to form nicotinate derivatives, demonstrating how bromophenyl groups influence regioselectivity in cyclization reactions . By comparison, the target compound’s chloro and bromophenoxy substituents may direct cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

General Trends in Halogenated Heterocycles

- Electronic Effects: Chlorine (electron-withdrawing) at position 6 of pyridine deactivates the ring, while the bromophenoxy group (resonance-donating via oxygen) may counterbalance this effect, modulating acidity of the carboxylic acid group.

- Biological Relevance: Halogenation often enhances binding to hydrophobic protein pockets. The target compound’s dual halogenation could improve target affinity compared to non-halogenated analogs.

Biological Activity

2-(4-Bromophenoxy)-6-chloropyridine-4-carboxylic acid, identified by its CAS number 773099-34-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with bromophenoxy and chlorocarboxylic groups, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. This inhibition can lead to anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the disruption of tubulin polymerization, similar to the action of known anticancer agents like colchicine.

In Vitro Studies

In vitro assays have demonstrated the compound's potential efficacy against various cancer cell lines. A summary of these studies is presented in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 168.78 | Induces apoptosis; cell cycle arrest at G1 phase |

| T-24 (Bladder) | 257.87 | Induces apoptosis; cell cycle arrest at G1 phase |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the bromophenoxy and chloropyridine moieties can significantly affect the compound's potency and selectivity against target enzymes. For example, substituting different halogens or functional groups on the phenyl ring has been shown to enhance COX inhibition .

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various derivatives of this compound using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited significant reductions in edema compared to controls, suggesting their potential as therapeutic agents for inflammatory conditions .

- Anticancer Efficacy : Another study focused on the compound's effects on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound led to a significant increase in early and late apoptosis rates compared to untreated controls, indicating its potential as an anticancer agent .

Q & A

Q. Q1. What are the established synthetic routes for 2-(4-Bromophenoxy)-6-chloropyridine-4-carboxylic acid, and what reaction conditions are critical for yield optimization?

A1. The synthesis typically involves multi-step reactions:

- Nucleophilic Aromatic Substitution : Bromophenoxy groups are introduced via coupling reactions between 4-bromophenol and halogenated pyridine intermediates under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Carboxylic Acid Formation : Oxidation of a methyl or hydroxymethyl group on the pyridine ring using KMnO₄ or CrO₃ under acidic conditions .

- Critical Factors :

- Temperature Control : Excessive heat (>100°C) during substitution may lead to dehalogenation or side reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Q2. How is the structural integrity of this compound confirmed post-synthesis?

A2. Standard characterization methods include:

- NMR Spectroscopy : H NMR (400 MHz, DMSO-d₆) to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) and C NMR for carbonyl confirmation (~168 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₁₂H₈BrClNO₃: [M+H]⁺ calc. 343.93, observed 343.91) .

- X-ray Crystallography : Resolves bond angles and crystal packing, critical for confirming stereoelectronic effects in reactivity studies .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the bromophenoxy and chloro substituents influence reactivity in cross-coupling reactions?

A3.

- Steric Effects : The 4-bromophenoxy group at position 2 creates steric hindrance, reducing accessibility for bulky catalysts (e.g., Pd(PPh₃)₄ in Suzuki coupling). Smaller ligands (e.g., XPhos) improve efficiency .

- Electronic Effects : The electron-withdrawing chloro group at position 6 deactivates the pyridine ring, slowing electrophilic substitution but enhancing oxidative stability.

- Case Study : In Ullmann coupling, CuI/1,10-phenanthroline at 120°C achieves 70% yield for biaryl formation, versus <40% with Pd catalysts due to steric clashes .

Q. Q4. What strategies mitigate contradictions in biological activity data across in vitro assays?

A4. Discrepancies often arise from:

- Solubility Issues : Low aqueous solubility (logP ~3.5) leads to false negatives. Use DMSO stocks <0.1% v/v with surfactants (e.g., Tween-80) .

- Metabolic Instability : Microsomal assays (e.g., rat liver S9 fractions) reveal rapid ester hydrolysis. Prodrug strategies (e.g., methyl ester derivatization) improve bioavailability .

- Target Selectivity : Off-target effects in kinase inhibition assays require counter-screening against related enzymes (e.g., EGFR vs. HER2) .

Q. Q5. How can computational modeling guide the design of derivatives with enhanced binding affinity for kinase targets?

A5.

- Docking Studies : Molecular docking (AutoDock Vina) identifies key interactions:

- The carboxylic acid group forms hydrogen bonds with ATP-binding pocket residues (e.g., Lys68 in PKA).

- Bromophenoxy moiety occupies hydrophobic pockets .

- QSAR Models : Hammett constants (σ⁺) for substituents predict electronic contributions to IC₅₀ values. Chloro groups (σ⁺ = 0.23) enhance potency compared to methyl (σ⁺ = -0.17) .

- MD Simulations : 100-ns simulations assess stability of ligand-protein complexes; RMSD <2 Å indicates stable binding .

Q. Q6. What analytical methods resolve degradation products under stressed conditions (e.g., light, heat)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.